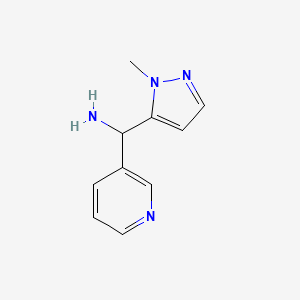

(1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

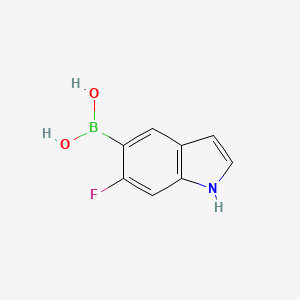

“(1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine” is a chemical compound with the molecular formula C10H12N4. It has an average mass of 188.23 Da and a monoisotopic mass of 188.105526 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to a pyridine ring via a methanamine bridge . The pyrazole ring is substituted with a methyl group .Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 219.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C. It also has an enthalpy of vaporization of 45.6±3.0 kJ/mol and a flash point of 86.7±20.4 °C .Wissenschaftliche Forschungsanwendungen

Chemical Inhibitors in Drug Metabolism

Pyrazole and pyridine derivatives are crucial in studying drug-drug interactions mediated by Cytochrome P450 enzymes. They serve as selective inhibitors to decipher the involvement of specific CYP isoforms in the metabolism of drugs, thereby predicting potential drug-drug interactions (Khojasteh et al., 2011).

Medicinal Chemistry and Drug Discovery

Pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidines scaffolds, related to the pyrazole and pyridine groups, are pivotal in developing drug candidates with a broad range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. These compounds are the focus of extensive synthetic strategies and structure-activity relationship studies to create potent therapeutics (Cherukupalli et al., 2017; Chauhan & Kumar, 2013).

Optoelectronic Materials

Functionalized quinazolines and pyrimidines, which are structurally related to pyrazole and pyridine derivatives, find applications in optoelectronic materials. These compounds, incorporated into π-extended conjugated systems, have been utilized in creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and other electronic devices (Lipunova et al., 2018).

Synthesis of Novel Compounds

Pyrazole and pyridine derivatives are integral in synthesizing new compounds with potential pharmaceutical and medicinal applications. These derivatives are synthesized through various chemical reactions, contributing significantly to the development of new drugs and materials (Parmar et al., 2023).

Kinase Inhibitors

Pyrazolo[3,4-b]pyridine derivatives, similar in structure to the subject compound, have been extensively explored as kinase inhibitors in drug development. Their versatility in binding to kinases through multiple modes makes them valuable scaffolds in designing inhibitors targeting a broad range of kinases (Wenglowsky, 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H317, H319, and H335. Precautionary statements include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

The primary target of (1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

This compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+ . This compound was identified as a potent NAMPT activator through the optimization of novel urea-containing derivatives .

Biochemical Pathways

The activation of NAMPT by this compound affects the NAD+ salvage pathway . This pathway is responsible for the recycling of NAD+, which is a crucial cofactor in various biological processes including metabolism and aging . By enhancing NAMPT activity, this compound increases the production of NAD+, thereby influencing these processes .

Pharmacokinetics

It’s noted that the compound was optimized to attenuate cyp direct inhibition (di) towards multiple cyp isoforms . This suggests that the compound has been designed to minimize interactions with cytochrome P450 enzymes, which are involved in drug metabolism and can affect the bioavailability of a compound .

Result of Action

The activation of NAMPT by this compound leads to an increase in the production of NAD+ . As NAD+ is a crucial cofactor in various biological processes, this increase can have wide-ranging effects at the molecular and cellular levels . .

Action Environment

Like all chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .

Biochemische Analyse

Biochemical Properties

In biochemical reactions, (1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine interacts with the enzyme NAMPT . The nature of these interactions involves the modulation of the enzyme’s activity, leading to an increase in the production of NAD+, a crucial coenzyme in cellular metabolism .

Cellular Effects

The effects of this compound on cells are largely tied to its influence on NAD+ levels. By activating NAMPT, it can increase the availability of NAD+, which in turn can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to NAMPT and enhancing its activity . This leads to an increase in the production of NAD+, which can then influence various cellular processes, including changes in gene expression.

Metabolic Pathways

This compound is involved in the NAD+ salvage pathway, where it interacts with the enzyme NAMPT

Eigenschaften

IUPAC Name |

(2-methylpyrazol-3-yl)-pyridin-3-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-14-9(4-6-13-14)10(11)8-3-2-5-12-7-8/h2-7,10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPCEVXFBARSJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(C2=CN=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2859167.png)

![2-[3-(4-Chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2859168.png)

![4-((3-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2859170.png)

![2-(3-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2859171.png)

![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2859177.png)

![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2859178.png)

![tert-Butyl 2-(6-bromo-[1,2,3]triazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B2859180.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2859181.png)